3-((1-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[[1-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]sulfonylazetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6S/c1-11-18-15(9-25-11)13-2-4-14(5-3-13)27(23,24)19-6-12(7-19)8-20-16(21)10-26-17(20)22/h2-5,9,12H,6-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPCWGOHHUCLLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CC(C3)CN4C(=O)COC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the oxazolidine-2,4-dione core, followed by the introduction of the azetidine ring and the methyloxazole moiety. Key steps may include:
Formation of Oxazolidine-2,4-dione Core: This can be achieved through the cyclization of amino acids or their derivatives under acidic or basic conditions.
Introduction of Azetidine Ring: The azetidine ring can be introduced via nucleophilic substitution reactions involving azetidine derivatives.
Attachment of Methyloxazole Moiety: This step often involves the use of coupling reactions such as Suzuki or Heck coupling to attach the methyloxazole group to the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-((1-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
3-((1-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Biological Studies: Its interactions with biological molecules can be studied to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-((1-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Azetidine- and oxazolidinone-containing compounds are prevalent in medicinal chemistry. The table below highlights key structural and functional differences:
Biological Activity
3-((1-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a synthetic compound notable for its biological activity as a potent triple agonist of peroxisome proliferator-activated receptors (PPARs), specifically PPARα, PPARγ, and PPARδ. This article explores the compound's mechanism of action, its biochemical pathways, and relevant case studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C17H17N3O6S, with a molecular weight of 391.4 g/mol. The compound features several functional groups including an azetidine ring, oxazolidine moiety, and a methyloxazole substituent.
| Property | Detail |
|---|---|
| Molecular Formula | C17H17N3O6S |
| Molecular Weight | 391.4 g/mol |
| Purity | Typically 95% |
| IUPAC Name | 3-[[1-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]sulfonylazetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
The primary mechanism of action of this compound involves the activation of PPARs:
Target Receptors
- PPARα : Involved in lipid metabolism and energy homeostasis.
- PPARγ : Plays a crucial role in glucose metabolism and adipocyte differentiation.
- PPARδ : Regulates fatty acid oxidation and has implications in metabolic syndrome.
Mode of Action
Upon binding to these receptors, the compound activates downstream signaling pathways that regulate various metabolic processes. The interaction with PPARs leads to changes in gene expression related to lipid metabolism and glucose homeostasis, which are critical for managing conditions such as diabetes and dyslipidemia .
Biochemical Pathways Affected
The activation of PPARs by this compound influences several biochemical pathways:
- Lipid Metabolism : Enhances fatty acid oxidation and reduces triglyceride levels.
- Glucose Homeostasis : Improves insulin sensitivity and glucose uptake in tissues.
- Inflammation : Modulates inflammatory responses by regulating cytokine production.
Research Findings and Case Studies
Recent studies have demonstrated the efficacy of this compound in various experimental models:
Efficacy in Animal Models
In a study assessing the impact on metabolic syndrome, administration of this compound resulted in significant reductions in blood glucose levels and improved lipid profiles in diabetic rats. The observed EC50 values for PPAR activation were recorded at:
Clinical Implications
The compound's ability to activate multiple PPAR subtypes suggests potential applications in treating metabolic disorders such as type 2 diabetes and dyslipidemia. Its unique structural features may also provide avenues for developing novel therapeutic agents with enhanced efficacy and reduced side effects.
Q & A
Q. What are the optimal synthetic routes for preparing 3-((1-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione?
The synthesis typically involves multi-step reactions, including:
- Sulfonylation : Reacting azetidine intermediates with 4-(2-methyloxazol-4-yl)benzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the sulfonyl-azetidine core .
- Oxazolidine-2,4-dione formation : Condensation of the azetidine intermediate with oxazolidine-2,4-dione precursors via nucleophilic substitution or cyclization, often requiring reflux in polar aprotic solvents like DMF or acetic acid .
- Purification : Recrystallization from methanol or DMF-acetic acid mixtures to isolate the final product .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1724 cm⁻¹ for oxazolidine-dione, C=N stretch at ~1642 cm⁻¹ for oxazole) .
- ¹H/¹³C NMR : Confirms regioselectivity of sulfonylation and methyloxazol substitution patterns. Aromatic protons in the 7.0–8.5 ppm range and azetidine CH₂ groups at ~3.5–4.5 ppm are typical .
- Elemental analysis : Validates purity (e.g., %C, %H, %N within ±0.4% of theoretical values) .
Q. What safety precautions are essential during handling?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if dust is generated .
- Storage : Store in sealed containers at 2–8°C, away from oxidizers and moisture. Ensure proper ventilation to prevent vapor accumulation .
Advanced Research Questions
Q. How can regioselectivity challenges in sulfonylation reactions be addressed?
Regioselectivity is influenced by:
- Steric effects : Bulky substituents on the azetidine ring may direct sulfonylation to less hindered positions.
- Catalytic conditions : Using Lewis acids (e.g., ZnCl₂) or base-mediated reactions (e.g., Et₃N) to stabilize transition states .
- Computational modeling : DFT calculations predict favorable reaction pathways by analyzing electron density distributions .
Q. What methodologies are used to evaluate the compound’s biological activity?
- Antimicrobial assays : Agar diffusion (zone of inhibition) and broth microdilution (MIC/MBC) against Gram-positive/negative bacteria .
- Anticancer screening : MTT assay for cytotoxicity (IC₅₀ values) using cancer cell lines (e.g., MCF-7, HeLa) .
- Antioxidant activity : DPPH radical scavenging and FRAP assays to quantify redox potential .
Q. How can structural analogs improve bioactivity based on SAR studies?
- Substituent modulation : Introducing electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring enhances antimicrobial potency, while methoxy groups improve solubility .
- Heterocyclic replacements : Replacing oxazole with thiazole or triazole alters π-π stacking interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .
Q. What analytical challenges arise in stability testing, and how are they resolved?
- Degradation products : HPLC-MS identifies hydrolyzed oxazolidine-dione or sulfonamide cleavage products under acidic/alkaline conditions .
- Photostability : UV-vis spectroscopy monitors degradation under light exposure; amber glass vials minimize photooxidation .
Data Analysis and Experimental Design
Q. How should contradictory bioactivity data between studies be reconciled?
- Meta-analysis : Compare assay conditions (e.g., bacterial strain variability, inoculum size) and normalize data using positive controls (e.g., ciprofloxacin for antimicrobial studies) .
- Dose-response validation : Repeat experiments with standardized protocols (e.g., CLSI guidelines) to confirm reproducibility .
Q. What experimental design considerations are critical for in vivo studies?
Q. How can computational tools predict environmental fate?
- QSAR models : Estimate biodegradability (e.g., BIOWIN) and ecotoxicity (e.g., ECOSAR) based on logP and molecular weight .
- Molecular docking : Simulate interactions with environmental enzymes (e.g., cytochrome P450) to predict metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
